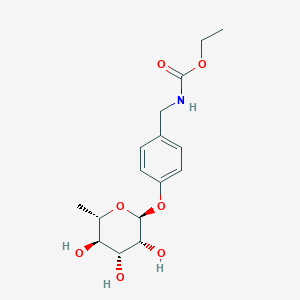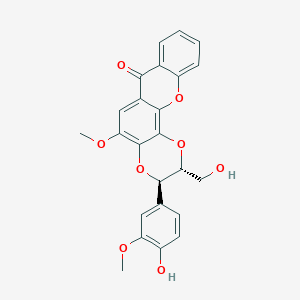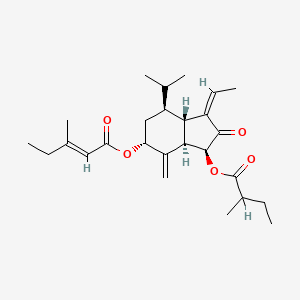
Rhod-5N AM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhod-5N AM is a cell-permeant acetoxymethyl ester of the fluorescent calcium indicator rhod-5N. As this compound enters cells, it is hydrolyzed by intracellular esterases to produce rhod-5N. Rhod-5N displays a low affinity for calcium (Kd = 19 µM). Low affinity calcium indicators are particularly useful for studying compartments with high concentrations of calcium, such as endoplasmic reticulum, where high affinity dyes will be insensitive to luminal fluctuations. Rhod-5N has excitation/emission maxima of approximately 551 and 576 nm, respectively.
Scientific Research Applications
1. Fluorescent Molecular Sensor for Metal Ions
Rhod-5N, a fluorescent molecular sensor, is notably used in detecting specific metal ions. It has been studied for its selectivity and sensitivity to cadmium (Cd2+) ions. Rhod-5N's fluorescence intensity markedly enhances upon binding with cadmium, making it a valuable tool for detecting this toxic metal ion in various environments (Soibinet et al., 2008).
2. Spectroscopic Determination of Calcium
Another significant application of Rhod-5N is in the spectroscopic determination of calcium concentrations, particularly in high ionic strength solutions such as seawater. The probe is particularly responsive when bound to calcium, making it an effective tool for measuring varying calcium concentrations under different conditions (Ribou et al., 2007).
3. Synthesis of Fluorescent Sensor Particles
Rhod-5N has been incorporated into hydrogel particles for the quantitative determination of Ca2+ concentrations. These particles, containing Rhod-5N, display an increase in fluorescence intensity in response to calcium ion concentrations, showcasing its potential for rapid, optical determination of calcium levels in small volumes (Kronfeld et al., 2021).
4. Fluorimetric Detection in Microfluidic Devices
Rhod-5N's applications extend to microfluidic devices for detecting cadmium. Its fluorescence increases in the presence of cadmium, enabling sensitive detection in complex environments. Special techniques, like solid-phase adsorption, are used to mitigate interference from other metal ions, such as lead (Zhang et al., 2013).
5. Biodeterioration Assessment in Stone Structures
In an innovative application, Rhod-5N has been used to measure calcium released from limestone due to microbial biodeterioration. This method provides a rapid and accurate assessment of microbial damage to stone structures, a significant concern in preserving historical and modern buildings (McNamara et al., 2005).
Properties
Molecular Formula |
C51H56N5O11 · Br |
|---|---|
Molecular Weight |
1154.9 |
InChI |
InChI=1S/C51H56N5O21.BrH/c1-31(57)69-27-73-47(61)23-54(24-48(62)74-28-70-32(2)58)41-15-9-35(51-39-13-10-36(52(5)6)20-43(39)77-44-21-37(53(7)8)11-14-40(44)51)19-45(41)67-17-18-68-46-22-38(56(65)66)12-16-42(46)55(25-49(63)75-29-71-33(3)59)26-50(64)76-3 |
InChI Key |
PMQMSJPQRCLPMW-UHFFFAOYSA-M |
SMILES |
CN(C)C(C=C1)=CC2=C1C(C3=CC=C(N(CC(OCOC(C)=O)=O)CC(OCOC(C)=O)=O)C(OCCOC4=C(N(CC(OCOC(C)=O)=O)CC(OCOC(C)=O)=O)C=CC([N+]([O-])=O)=C4)=C3)=C(C=C/5)C(O2)=CC5=[N+](C)C.[Br-] |
Synonyms |
Rhod-5N Acetoxymethyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





